2-(Perfluoroalkyl)ethyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

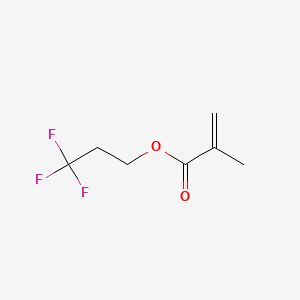

3,3,3-trifluoropropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-5(2)6(11)12-4-3-7(8,9)10/h1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGHEFYVNDALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65530-66-7 | |

| Details | Compound: Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |

| Record name | Poly(difluoromethylene), α-fluoro-ω-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70873889 | |

| Record name | 3,3,3-Trifluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65530-66-7, 146188-32-1 | |

| Record name | Poly(difluoromethylene), .alpha.-fluoro-.omega.-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,3-Trifluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Perfluoroalkyl)ethyl Methacrylates

This guide provides a comprehensive overview of 2-(perfluoroalkyl)ethyl methacrylates, a class of fluorinated monomers pivotal in the development of advanced materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into their unique chemical properties, synthesis, polymerization, and diverse applications, offering both foundational knowledge and practical insights.

Introduction: The Significance of Fluorination in Methacrylate Chemistry

The strategic incorporation of fluorine into organic molecules has revolutionized materials science. The high electronegativity and low polarizability of fluorine atoms, coupled with the strength of the carbon-fluorine bond, impart exceptional properties to the resulting materials. 2-(Perfluoroalkyl)ethyl methacrylates, which feature a perfluoroalkyl "tail" and a polymerizable methacrylate "head," are a prime example of this molecular engineering. The perfluoroalkyl segment is responsible for the characteristically low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability of the polymers derived from these monomers. The methacrylate group, on the other hand, provides a versatile handle for polymerization, allowing for the creation of a wide array of homopolymers and copolymers with tailored properties.

These unique characteristics have led to the widespread use of poly(2-(perfluoroalkyl)ethyl methacrylates) in a multitude of applications, ranging from protective coatings and advanced textiles to specialized biomedical devices. This guide will explore the fundamental chemical properties that underpin these applications, providing a robust technical resource for professionals in the field.

Chemical Structure and Core Physical Properties

The general structure of a 2-(perfluoroalkyl)ethyl methacrylate monomer consists of a perfluoroalkyl chain of varying length (-(CF₂)nCF₃), connected via an ethyl spacer to a methacrylate functional group. This structure is key to its performance, providing a unique combination of a reactive methacrylate group for polymerization and a highly fluorinated tail that imparts desirable surface properties.[1]

A variety of 2-(perfluoroalkyl)ethyl methacrylates are commercially available or can be synthesized with different perfluoroalkyl chain lengths, which allows for the fine-tuning of the final polymer's properties. A selection of these monomers and their fundamental physical properties are presented in Table 1.

| Monomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-(Perfluorobutyl)ethyl methacrylate | 1799-84-4 | C₁₀H₉F₉O₂ | 332.16 | 60 | 1.402 | 1.353 |

| 2-(Perfluorohexyl)ethyl methacrylate | 2144-53-8 | C₁₂H₉F₁₃O₂ | 432.17 | 92 (at 8 mmHg) | 1.496 | 1.346 |

| 2-(Perfluorooctyl)ethyl methacrylate | 1996-88-9 | C₁₄H₉F₁₇O₂ | 532.19 | 110 (at 4 mmHg)[1] | 1.596 | 1.343[1] |

| 2-(Perfluorodecyl)ethyl methacrylate | 27905-45-9 | C₁₆H₉F₂₁O₂ | 632.21 | - | - | - |

| This compound (mixture) | 65530-66-7 | C₇H₉F₃O₂ (and higher) | Variable | 84[2] | 1.6[2] | 1.395 |

Synthesis of this compound Monomers

The most common and direct route for the synthesis of 2-(perfluoroalkyl)ethyl methacrylates is the esterification of the corresponding 2-(perfluoroalkyl)ethanol with methacrylic acid or one of its more reactive derivatives, such as methacryloyl chloride or methacrylic anhydride. The choice of reagent often depends on the desired reaction conditions and scale. While direct esterification with methacrylic acid is possible, it typically requires strong acid catalysts and elevated temperatures, which can lead to undesired side reactions, including polymerization of the product.

A more controlled and widely used laboratory-scale synthesis involves the reaction of a 2-(perfluoroalkyl)ethanol with methacryloyl chloride in the presence of a tertiary amine base, such as triethylamine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.

Caption: Esterification of 2-(Perfluoroalkyl)ethanol.

Detailed Experimental Protocol: Synthesis of 2-(Perfluorooctyl)ethyl Methacrylate

The following protocol is a representative example for the synthesis of 2-(perfluorooctyl)ethyl methacrylate. Researchers should always conduct a thorough risk assessment and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-(Perfluorooctyl)ethanol

-

Methacryloyl chloride

-

Triethylamine

-

Anhydrous diethyl ether (or other suitable aprotic solvent like THF or dichloromethane)

-

Anhydrous magnesium sulfate

-

Hydroquinone (polymerization inhibitor)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-(perfluorooctyl)ethanol and a small amount of hydroquinone.

-

Anhydrous diethyl ether is added to dissolve the alcohol, and the solution is cooled to 0°C in an ice bath.

-

Triethylamine is added to the flask.

-

A solution of methacryloyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The resulting white precipitate (triethylammonium chloride) is removed by vacuum filtration.

-

The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield the pure 2-(perfluorooctyl)ethyl methacrylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and flame-dried glassware is crucial to prevent the hydrolysis of the highly reactive methacryloyl chloride.

-

Inert Atmosphere: A nitrogen atmosphere prevents unwanted side reactions and the introduction of moisture.

-

Low Temperature: The initial reaction is carried out at 0°C to control the exothermic nature of the reaction and minimize side reactions.

-

Polymerization Inhibitor: Hydroquinone is added to prevent the premature polymerization of the methacrylate monomer and product during the reaction and purification steps.

-

Aprotic Solvent: Diethyl ether, THF, or dichloromethane are used as they are unreactive towards the reagents.[3]

-

Aqueous Work-up: The washing steps are necessary to remove any unreacted starting materials, the triethylamine base, and the triethylammonium chloride salt.

Polymerization and Copolymerization

2-(Perfluoroalkyl)ethyl methacrylates readily undergo free-radical polymerization to form high molecular weight polymers. The polymerization can be initiated by thermal initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), or by photochemical methods. The choice of initiator and solvent is critical for controlling the polymerization kinetics and the properties of the resulting polymer. For instance, the decomposition temperature of the initiator should be suitable for the chosen reaction temperature and solvent boiling point.

Caption: Free-Radical Polymerization Workflow.

Experimental Protocol: Free-Radical Solution Polymerization

Materials:

-

This compound monomer

-

AIBN (recrystallized from methanol)

-

Anhydrous toluene or a fluorinated solvent

-

Methanol (for precipitation)

Procedure:

-

The monomer, AIBN, and solvent are placed in a reaction vessel.

-

The solution is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

The sealed reaction vessel is then placed in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80°C).

-

The polymerization is allowed to proceed for a predetermined time (e.g., 12-24 hours).

-

The reaction is terminated by cooling the vessel in an ice bath.

-

The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol.

-

The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven to a constant weight.

Copolymerization: A significant advantage of 2-(perfluoroalkyl)ethyl methacrylates is their ability to be copolymerized with a wide range of conventional monomers, such as methyl methacrylate (MMA), butyl acrylate (BA), and styrene.[4] This allows for the precise tuning of the final material's properties. For example, copolymerization with MMA can improve the mechanical properties and processability of the fluorinated polymer while still maintaining a low surface energy.

Key Chemical and Physical Properties of the Polymers

The polymers derived from 2-(perfluoroalkyl)ethyl methacrylates exhibit a unique combination of properties that make them highly valuable in numerous applications.

Surface Properties: Low Surface Energy, Hydrophobicity, and Oleophobicity

The most prominent characteristic of these polymers is their exceptionally low surface energy, a direct consequence of the high density of fluorine atoms in the perfluoroalkyl side chains. This low surface energy manifests as both hydrophobicity (water repellency) and oleophobicity (oil repellency). The surface energy of these polymers can be as low as 10-15 mJ/m², significantly lower than that of conventional polymers like polyethylene (~31 mJ/m²) and even polytetrafluoroethylene (PTFE) (~18 mJ/m²).

The hydrophobicity and oleophobicity are typically quantified by measuring the contact angles of water and oil (e.g., hexadecane) on the polymer surface. High contact angles indicate poor wetting and strong repellency.

| Polymer | Water Contact Angle (Advancing) | Hexadecane Contact Angle (Advancing) | Surface Energy (mJ/m²) |

| Poly(2-(perfluorobutyl)ethyl methacrylate) | ~110° | ~60° | ~15 |

| Poly(2-(perfluorohexyl)ethyl methacrylate) | ~115° | ~70° | ~12 |

| Poly(2-(perfluorooctyl)ethyl methacrylate) | >120° | >75° | <10 |

Note: These values are approximate and can vary depending on the polymer's molecular weight, purity, and the method of film preparation.

The mechanism behind this is the tendency of the low-energy perfluoroalkyl side chains to orient themselves at the polymer-air interface, creating a densely packed, fluorinated surface.

Thermal Stability

The strong C-F bond contributes to the excellent thermal stability of these polymers. The thermal degradation of fluorinated polymethacrylates typically occurs at higher temperatures compared to their non-fluorinated counterparts. The primary thermal degradation mechanism for fluorinated polymethacrylates is random main-chain scission, with the monomer being the main degradation product.[5] This is in contrast to fluorinated polyacrylates, which can also produce significant amounts of alcohol as a result of side-chain reactions.[5] The thermal stability can be assessed using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The onset of decomposition for many poly(2-(perfluoroalkyl)ethyl methacrylates) is typically above 300°C.

Chemical Resistance

The fluorine-rich side chains also provide a protective barrier against chemical attack. These polymers exhibit excellent resistance to a wide range of solvents, acids, and bases. This chemical inertness is crucial for applications in harsh environments.

Key Applications

The unique combination of properties of poly(2-(perfluoroalkyl)ethyl methacrylates) has led to their use in a diverse range of applications.

Surface Coatings

The primary application of these polymers is in the formulation of high-performance coatings. When applied to substrates such as textiles, paper, leather, and even microelectronics, they create a durable, low-energy surface that repels water, oil, and stains.[6] These coatings are used to produce:

-

Water- and stain-repellent fabrics: for outdoor wear, upholstery, and carpets.

-

Grease-resistant paper: for food packaging.

-

Anti-fouling coatings: for marine applications to prevent the buildup of organisms.

-

Anti-graffiti coatings: for public surfaces.

-

Protective coatings for electronics: to prevent damage from moisture and corrosion.

Adhesives and Sealants

In the aerospace and automotive industries, the chemical resistance and durability of these polymers make them suitable for use in high-performance adhesives and sealants that can withstand exposure to fuels, oils, and extreme temperatures.

Biomedical Applications

The biocompatibility and unique surface properties of fluorinated polymers have generated significant interest in the biomedical field. Copolymers of 2-(perfluoroalkyl)ethyl methacrylates with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) are being explored for various applications:

-

Drug Delivery Systems: The amphiphilic nature of such copolymers allows them to self-assemble into micelles or nanoparticles that can encapsulate and deliver hydrophobic drugs.

-

Biocompatible Coatings: They can be used to coat medical devices, such as catheters and implants, to reduce protein adsorption and improve biocompatibility.

-

Tissue Engineering: Scaffolds made from these copolymers can provide a supportive environment for cell growth while resisting non-specific cell adhesion.

The ability to tailor the surface properties by copolymerization is particularly valuable in this field, allowing for the creation of materials that can interact with biological systems in a controlled manner.

Conclusion

2-(Perfluoroalkyl)ethyl methacrylates are a versatile and powerful class of monomers that enable the creation of materials with exceptional properties. Their unique combination of a polymerizable methacrylate group and a low-energy perfluoroalkyl chain provides a foundation for developing surfaces that are simultaneously hydrophobic, oleophobic, thermally stable, and chemically resistant. From everyday consumer products to advanced aerospace and biomedical applications, the impact of these fluorinated polymers is undeniable. As research continues to advance, we can expect to see even more innovative applications of these remarkable materials in the years to come.

References

- Zuev, V. V. (2005). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. Polymer Degradation and Stability, 88(3), 447-452. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 2-(Perfluorooctyl)ethyl Methacrylate.

- Hu, M., Zhang, Y., Azhar, U., Zhang, L., & Zong, C. (2019). Free radical copolymerization of trifluoroethyl methacrylate with perfluoroalkyl ethyl acrylates for superhydrophobic coating application. Journal of Coatings Technology and Research, 16(4), 1145-1154. [Link]

- ResearchGate. (n.d.). (a) Water contact angles on Q-1 coatings, and (b) water and hexadecane....

- Wang, J., et al. (2013). Thermal and optical properties of highly fluorinated copolymers of methacrylates. Journal of Applied Polymer Science, 129(5), 2883-2890. [Link]

- Fluorocouncil. (2020). Thermal degradation of fluoropolymers.

- Tsibouklis, J., & Nevell, T. G. (2003). Poly (perfluoroalkyl methacrylate) film structures: surface organization phenomena, surface energy determinations, and force of adhesion measurements. Langmuir, 19(2), 539-545. [Link]

- ResearchGate. (n.d.). Contact angles for the test liquids.

- Kozhukh, A. V., et al. (2019). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Journal of the Serbian Chemical Society, 84(11), 1235-1250. [Link]

- Katirci, R., & Ozbay, S. (2021). Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum Computational Approach. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1263-1274. [Link]

- Cengiz, U., Gengec, N. A., Kaya, N. U., Erbil, H. Y., & Sarac, A. S. (2011). Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide. Journal of Fluorine Chemistry, 132(6), 348-355. [Link]

- Belaid, S., et al. (2012). Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. Journal of Fluorine Chemistry, 143, 193-200. [Link]

- Zare, P., & Zare, K. (2016). Fluorinated initiators, mediators, and solvents in controlled radical polymerization. RSC Advances, 6(96), 93941-93955. [Link]

- Ozbay, S., & Erbil, H. Y. (2014). Solution copolymerization of perfluoroalkyl ethyl methacrylate with methyl methacrylate and butyl acrylate: Synthesis and surface properties. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 452, 9-17. [Link]

- De, S., & Khan, A. (2008). Association behavior and properties of copolymers of perfluorooctyl ethyl methacrylate and eicosanyl methacrylate. Journal of applied polymer science, 110(4), 2416-2423. [Link]

- Pan, X., et al. (2015). Visible Light-Induced Controlled Radical Polymerization of Methacrylates with Perfluoroalkyl Iodide as the Initiator in Conjugation with a Photoredox Catalyst fac-[Ir (ppy)] 3. Macromolecules, 48(19), 6947-6955. [Link]

- ResearchGate. (n.d.). Poly(perfluoroalkyl methacrylate) Film Structures: Surface Organization Phenomena, Surface Energy Determinations, and Force of Adhesion Measurements.

- ResearchGate. (n.d.). Contact Angle Measurements.

- Zhang, X., & Matyjaszewski, K. (1999). Controlled/“Living” Radical Polymerization of 2-(Dimethylamino) ethyl Methacrylate. Macromolecules, 32(6), 1763-1766. [Link]

- Kaya, E., Kurt, A., & Er, M. (2012). Thermal degradation behavior of methyl methacrylate derived copolymer. Journal of nanoscience and nanotechnology, 12(11), 8502-8512. [Link]

- Google Patents. (n.d.). CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate.

- Accu Dyne Test. (n.d.). Surface Energy Data — Assorted Polymers.

- Matyjaszewski, K., et al. (1997). EPR study of the atom transfer radical polymerization (ATRP) of (meth) acrylates. Macromolecular Chemistry and Physics, 198(12), 4011-4020. [Link]

- ResearchGate. (n.d.). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.

- Jigs Chemical. (n.d.). CAS No. 65530-66-7 this compound.

- ResearchGate. (n.d.). Does solvent plays an important role in free radical polymerization? If yes how and if no Y?.

- SciSpace. (n.d.). Poly(perfluoroalkyl methacrylate) film structures: surface organization phenomena, surface energy determinations, and force of a.

- University of Portsmouth. (n.d.). Poly(perfluoroalkyl methacrylate) film structures: surface organization phenomena, surface energy determinations, and force of adhesion measurements.

- SciSpace. (n.d.). The synthesis and characterization of 2-mercaptoethyl methacrylate.

- ResearchGate. (n.d.). (a) Differential scanning calorimetry (DSC) for poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA).

- Gualco, L., et al. (2021). Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)Polymerization of Fluoromonomers. Polymers, 13(21), 3783. [Link]

- Zapata-González, I., et al. (2018). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino) ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Polymer Chemistry, 9(28), 3919-3928. [Link]

- Polymer Chemistry Innovations. (n.d.). Poly(2-ethylhexyl methacrylate) Thermal Characterization Report.

- Musilova, L., et al. (2020). Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment. International Journal of Molecular Sciences, 21(23), 9063. [Link]

- LibreTexts. (2015). Free Radical Polymerization.

- Wang, Y., et al. (2022). Thermal Degradation Behavior and Kinetics Analysis of PMMA with Different Carbon Black Contents. Chinese Journal of Materials Research, 36(5), 385-392. [Link]

- NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.

- ResearchGate. (n.d.). TGA thermogram of poly(ethyl acrylate) P(EA), poly(thioacrylate)s:.

Sources

A Comprehensive Guide to the Synthesis and Characterization of 2-(Perfluoroalkyl)ethyl Methacrylates and Their Polymers

Abstract

This technical guide provides an in-depth exploration of 2-(perfluoroalkyl)ethyl methacrylates (FPEMAs), a critical class of fluorinated monomers. These compounds are foundational for creating polymers with unique and highly desirable properties, including exceptionally low surface energy, robust thermal stability, and marked chemical resistance.[1][2][3] Such characteristics make them indispensable in advanced applications ranging from hydrophobic and oleophobic coatings to specialized biomedical devices and high-performance textiles.[2][4][5] This document details the prevalent synthesis methodologies for FPEMA monomers, offers step-by-step protocols for their subsequent polymerization, and outlines the essential analytical techniques for the comprehensive characterization of both the monomers and the resulting polymers. The causality behind experimental choices is explained to provide field-proven insights for professionals in materials science and drug development.

Synthesis of 2-(Perfluoroalkyl)ethyl Methacrylate Monomers

The most reliable and widely adopted method for synthesizing FPEMAs is the esterification of a 2-(perfluoroalkyl)ethanol with an activated form of methacrylic acid, most commonly methacryloyl chloride.[1][5] This pathway is favored over direct esterification with methacrylic acid due to the enhanced reactivity of the acyl chloride, which allows the reaction to proceed under milder conditions and with higher yields, thereby minimizing potential side reactions such as the polymerization of the methacrylate double bond.[6][7]

Core Reaction Mechanism and Rationale

The synthesis is a nucleophilic acyl substitution reaction. The hydroxyl group of the 2-(perfluoroalkyl)ethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. The reaction is facilitated by a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N), which serves a critical dual purpose: it acts as a proton scavenger to neutralize the hydrochloric acid (HCl) byproduct and drives the equilibrium towards the product side.[6][7] The choice of an inert, anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential to prevent hydrolysis of the highly reactive methacryloyl chloride.[7]

To ensure the integrity of the monomer, a radical inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) is typically included to prevent premature polymerization, which can be initiated by heat or trace impurities.[8]

Experimental Protocol: Synthesis of 2-(Perfluorohexyl)ethyl Methacrylate

This protocol provides a self-validating system for the synthesis of a representative FPEMA.

Materials:

-

1H,1H,2H,2H-Perfluoro-1-octanol (1 equivalent)

-

Methacryloyl chloride (1.2 equivalents)

-

Triethylamine (1.3 equivalents)

-

Hydroquinone (catalytic amount, ~100 ppm)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Initial Charging: Dissolve 1H,1H,2H,2H-perfluoro-1-octanol (1 eq.) and hydroquinone in anhydrous DCM. Add triethylamine (1.3 eq.) to the solution.

-

Controlled Addition: Cool the flask to 0°C using an ice bath. Slowly add methacryloyl chloride (1.2 eq.), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30-60 minutes. The slow, cooled addition is critical to manage the exothermic nature of the reaction and prevent side reactions.[6]

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any remaining HCl or unreacted methacryloyl chloride), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and remove the DCM solvent using a rotary evaporator.

-

-

Final Product: The resulting product is a colorless to light yellow liquid, which can be further purified by vacuum distillation if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of FPEMA monomers.

Characterization of the FPEMA Monomer

Thorough characterization is imperative to confirm the successful synthesis of the target monomer and to assess its purity before polymerization.

Spectroscopic Analysis

| Technique | Purpose | Expected Observations for 2-(Perfluorohexyl)ethyl Methacrylate |

| ¹H NMR | Structural confirmation of proton-containing moieties. | δ ~6.1 ppm & 5.6 ppm: Singlets, 2H, vinyl protons (C=CH₂).δ ~4.4 ppm: Triplet, 2H, ester methylene protons (-O-CH₂-).δ ~2.5 ppm: Triplet of triplets, 2H, alkyl methylene protons (-CH₂-CF₂-).δ ~1.9 ppm: Singlet, 3H, methyl protons (-CH₃).[9] |

| ¹⁹F NMR | Confirmation of the perfluoroalkyl chain structure. | δ ~-81 ppm: Triplet, -CF₃.δ ~-114 to -126 ppm: Multiplets, various -CF₂- groups. |

| FTIR | Identification of key functional groups. | ~1735 cm⁻¹: Strong, sharp C=O stretch (ester carbonyl).~1638 cm⁻¹: Medium C=C stretch (alkene).~1100-1300 cm⁻¹: Very strong, broad C-F stretching bands.[10][11] |

Polymerization of this compound

FPEMA monomers are readily polymerized using standard techniques, with free-radical polymerization being the most common and accessible method for synthesizing high molecular weight polymers.[12][13]

Mechanism: Free-Radical Polymerization

This chain-growth polymerization process is initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), which generates primary free radicals. These radicals attack the double bond of an FPEMA monomer, initiating a polymer chain. The chain propagates through the sequential addition of more monomer units until termination occurs. The entire process must be conducted in an oxygen-free environment, as oxygen is a potent inhibitor of radical polymerization.

Experimental Protocol: Free-Radical Polymerization of FPEMA

Materials:

-

Purified FPEMA monomer

-

AIBN (initiator, ~0.1-1 mol% relative to monomer)

-

Anhydrous solvent (e.g., Toluene, Tetrahydrofuran, or a fluorinated solvent)

-

Non-solvent for precipitation (e.g., Methanol or Hexane)

Procedure:

-

Solution Preparation: In a Schlenk flask, dissolve the FPEMA monomer and AIBN in the chosen anhydrous solvent.

-

Degassing: Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at 60-80°C and stir for 6-24 hours. The viscosity of the solution will increase as the polymer forms.

-

Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing a rapidly stirring non-solvent (e.g., methanol). The polymer will precipitate as a white solid.

-

Purification and Drying: Collect the polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomer and initiator fragments, and dry it under vacuum at 40-50°C to a constant weight.

Polymerization and Characterization Workflow

Caption: Workflow for PFPEMA synthesis and characterization.

Characterization of Poly(2-Perfluoroalkyl)ethyl Methacrylate) (PFPEMA)

Characterizing the final polymer is essential to understand its molecular weight distribution and thermal properties, which directly influence its end-use performance.

Molecular Weight and Thermal Properties

| Technique | Parameter(s) Measured | Typical Results & Significance |

| Gel Permeation Chromatography (GPC/SEC) | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), Polydispersity Index (PDI = Mₙ/Mₙ). | Provides the molecular weight distribution. For free-radical polymerization, a PDI in the range of 1.5–2.5 is typical. Lower PDIs indicate a more uniform polymer chain length.[14][15] |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (T₉). | Measures the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The T₉ is a critical parameter for determining the material's operating temperature range.[11][16] |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Tₐ). | Determines the thermal stability of the polymer by measuring weight loss as a function of temperature. Fluorinated polymers typically exhibit high thermal stability, with decomposition often occurring at temperatures well above 250°C.[16][17] |

Conclusion

The synthesis and polymerization of 2-(perfluoroalkyl)ethyl methacrylates provide a versatile platform for the development of advanced fluoropolymers. The methodologies described herein, from the robust esterification of the monomer to controlled free-radical polymerization, offer a clear and reproducible pathway for researchers. The unique properties imparted by the perfluoroalkyl side chains—hydrophobicity, thermal stability, and low surface energy—ensure that these materials will continue to be of significant interest in the development of next-generation coatings, textiles, and biomedical materials. A thorough understanding of the characterization techniques outlined is fundamental to correlating polymer structure with material performance, enabling the rational design of materials for specific, high-stakes applications.

References

- Katirci, R., & Ozbay, S. (2021). Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1263–1274. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 2-(Perfluorooctyl)ethyl Methacrylate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- ChemicalBook. (n.d.). This compound | 65530-66-7.

- National Center for Biotechnology Information. (n.d.). 2-(Perfluorodecyl)ethyl methacrylate. PubChem Compound Database.

- Wang, Y., et al. (2020). Copolymerization of 2-(perfluorohexyl)ethyl methacrylate with divinylbenzene to fluorous porous polymeric materials as fluorophilic absorbents.

- ChemicalBook. (n.d.). 2-(Perfluorohexyl)ethyl methacrylate(2144-53-8) 1H NMR spectrum.

- Properties and Applications of 2-(Perfluorooctyl)ethyl Methacrylate. (n.d.). Retrieved from a chemical supplier's technical article.

- ChemicalBook. (n.d.). 2-(Perfluorohexyl)ethyl methacrylate | 2144-53-8.

- ChemicalBook. (n.d.). 2-(Perfluorobutyl)ethyl methacrylate(1799-84-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound CAS#: 65530-66-7.

- Google Patents. (n.d.). CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate.

- ResearchGate. (n.d.). (a) The FTIR spectra and (b) ¹HNMR spectra of perfluorohexyl ethyl....

- Erbil, H. Y., et al. (2011). Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide. Polymer Bulletin, 67, 137-152.

- Biosynth. (n.d.). 2-(Perfluorooctyl)ethyl methacrylate | 1996-88-9.

- Polymer Chemistry Innovations. (n.d.). Gel Permeation Chromatography (GPC).

- ResearchGate. (n.d.). Free radical copolymerization of trifluoroethyl methacrylate with perfluoroalkyl ethyl acrylates for superhydrophobic coating application. Request PDF.

- Hu, Z., et al. (2015). Fluorinated Poly(meth)acrylate: Synthesis and properties. European Polymer Journal, 62, 236-253.

- ResearchGate. (n.d.). Visible Light-Induced Controlled Radical Polymerization of Methacrylates with Perfluoroalkyl Iodide as the Initiator in Conjugation with a Photoredox Catalyst fac-Ir(ppy). Request PDF.

- Kaczmarek, H., et al. (2015). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 121, 549–557.

- Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.

- Sigma-Aldrich. (n.d.). This compound.

- Fluoryx Labs. (n.d.). CAS# 65530-66-7 | 2-(Perfluoroalkyl)Ethyl Methacrylates, Mixture.

- ResearchGate. (n.d.). The profiles of gel permeation chromatography (GPC) of....

- Winchell, L. J., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(11), 7176–7193.

- Senthil, V., & Kannan, M. (2014). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research, 6(1), 47-56.

- Polymer Chemistry Innovations. (2018). Poly(2-ethylhexyl methacrylate)

- Google Patents. (n.d.). KR20100088796A - New process for preparing (meth)acryloyl chloride.

- Kowalczyk, A., & Sokołowski, K. (2002). Preparation and characterization of poly[2-(4-pentenoyloxy)

- Nahm, S. H. (2016). Answer to "Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?". ResearchGate.

- Polymer Char. (n.d.). GPC-IR® | High Temperature GPC/SEC Instrument.

- Larkin, P. J. (2023).

- ResearchGate. (n.d.). Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. Request PDF.

- ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.

- ResearchGate. (n.d.). The gel permeation chromatograph (GPC) of poly (N,N-dimethylaminoethyl methacrylate) (PDMAEMA) with different reversible addition-fragmentation chain transfer (RAFT) agents....

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 65530-66-7 [chemicalbook.com]

- 5. 2-(Perfluorohexyl)ethyl methacrylate | 2144-53-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]

- 9. 2-(Perfluorohexyl)ethyl methacrylate(2144-53-8) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. agilent.com [agilent.com]

- 16. polychemistry.com [polychemistry.com]

- 17. polychemistry.com [polychemistry.com]

A Technical Guide to Poly(2-(Perfluoroalkyl)ethyl methacrylate): Properties and Applications in Pharmaceutical Sciences

Executive Summary

Poly(2-(Perfluoroalkyl)ethyl methacrylate), or p(PFA)EMA, represents a class of fluorinated polymers with a unique combination of properties stemming from the presence of highly electronegative fluorine atoms. These materials are characterized by exceptional thermal and chemical stability, low surface energy, and pronounced hydrophobicity and oleophobicity.[1][2][3] These attributes have positioned p(PFA)EMA as a material of significant interest in advanced biomedical applications, particularly in the fields of drug delivery and medical device engineering. This guide provides a comprehensive overview of the synthesis, core physicochemical properties, and biocompatibility of p(PFA)EMA, with a focus on its practical applications for researchers and professionals in drug development. We will explore the causal relationships between the polymer's molecular structure and its functional properties, detail key experimental protocols for its characterization, and discuss its role in creating next-generation therapeutic systems.

Introduction to Fluorinated Methacrylates

The strategic incorporation of fluorine into polymer structures imparts a unique and powerful set of characteristics not found in their hydrocarbon analogs. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which provides exceptional chemical and thermal stability.[4][5] In the case of poly(this compound), the methacrylate backbone provides a versatile platform for polymerization, while the perfluoroalkyl side chains dictate the material's surface properties and overall inertness.

The "alkyl" in the name refers to a variable-length fluorinated chain, commonly ranging from perfluorobutyl (C4) to perfluorodecyl (C10) and beyond. This variability allows for the fine-tuning of properties such as the glass transition temperature (Tg), refractive index, and the degree of hydrophobicity.

Caption: General chemical structures of the monomer and polymer repeating unit.

Synthesis and Molecular Characterization

The synthesis of p(PFA)EMA is typically achieved through free-radical polymerization of the corresponding monomer. While conventional methods are effective, controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, offer superior control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers).[6] This level of control is often critical for drug delivery applications where batch-to-batch consistency and well-defined nanoparticle self-assembly are required.

Caption: Workflow from monomer to fully characterized polymer.

Experimental Protocol: Free-Radical Polymerization

This protocol describes a representative lab-scale synthesis of poly(2-(perfluorooctyl)ethyl methacrylate).

-

Reagent Preparation: Dissolve 2-(perfluorooctyl)ethyl methacrylate (10 g) and an initiator such as azobisisobutyronitrile (AIBN) (0.05 g) in a suitable solvent like methyl ethyl ketone (MEK) (20 mL) within a reaction flask equipped with a magnetic stirrer.

-

Inerting: Seal the flask and purge the solution with an inert gas (e.g., nitrogen or argon) for 30-45 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization Reaction: Immerse the flask in a preheated oil bath at 70-80°C. Maintain the reaction under a positive pressure of the inert gas with continuous stirring for 12-24 hours.

-

Purification: After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol. The polymer will crash out as a white solid.

-

Washing: Stir the polymer in fresh methanol for several hours to remove unreacted monomer and initiator fragments. Decant the methanol and repeat this washing step two more times.

-

Drying: Collect the purified polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Characterization: The final product should be characterized using techniques like ¹H NMR and FTIR to confirm its chemical structure, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Core Physicochemical Properties

The utility of p(PFA)EMA in drug development is a direct consequence of its distinct physicochemical properties.

Surface Properties: The Hallmark of Fluoropolymers

The defining characteristic of p(PFA)EMA is its extremely low surface free energy.[2] This is caused by the dense packing of the perfluoroalkyl side chains at the polymer-air interface. The high electronegativity and low polarizability of the fluorine atoms minimize intermolecular van der Waals forces, leading to surfaces that are highly repellent to both aqueous (hydrophobic) and organic/oily (oleophobic) substances.[2]

This property is quantified by measuring the contact angle of a liquid on the polymer surface. High contact angles indicate poor wettability and high repellency.

| Polymer | Water Contact Angle (°) | Reference |

| Poly(methyl methacrylate) (PMMA) | ~71 | [7] |

| Poly(2-(perfluorohexyl)ethyl methacrylate) | >100 | [8] |

| Poly(2-(perfluorooctyl)ethyl methacrylate) | ~110-120 | [9] |

| Poly(trifluoroethylene) | ~92 | [7] |

Experimental Protocol: Static Contact Angle Measurement

-

Sample Preparation: Prepare a flat, smooth film of the p(PFA)EMA polymer, either by spin-coating a solution onto a substrate (e.g., a silicon wafer) or by melt-pressing. Ensure the surface is clean and free of contaminants.

-

Instrumentation: Place the sample on the stage of a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

-

Droplet Deposition: Carefully dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the polymer surface.

-

Image Capture & Analysis: Immediately capture a high-contrast image of the droplet at the liquid-solid interface. Use the instrument's software to measure the angle formed between the tangent of the droplet and the solid surface.

-

Validation: Perform measurements at multiple locations on the surface and with multiple samples to ensure statistical significance and reproducibility. The advancing and receding contact angles can also be measured to assess contact angle hysteresis and surface heterogeneity.

Thermal Properties

The inherent strength of the C-F bond contributes to the excellent thermal stability of p(PFA)EMA. Thermogravimetric Analysis (TGA) typically shows decomposition onset temperatures significantly higher than many conventional polymers, making them suitable for sterilization methods that involve heat.[8]

The glass transition temperature (Tg), measured by Differential Scanning Calorimetry (DSC), is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For p(PFA)EMA, the Tg is influenced by the length of the perfluoroalkyl side chain. Longer, bulkier side chains can increase chain spacing and flexibility, leading to a lower Tg.[10]

| Property | Typical Value Range | Significance |

| Decomposition Onset (TGA) | > 250 °C | High thermal stability, suitable for various processing and sterilization methods.[11] |

| Glass Transition Temp. (Tg) | 77 - 102 °C (for copolymers) | Influences mechanical properties (e.g., modulus, flexibility) at physiological temperatures.[10] |

Optical and Chemical Properties

P(PFA)EMA polymers are known for their low refractive index, a property that makes them useful in certain optical applications.[6][] Chemically, they are highly inert and resistant to degradation by most solvents, acids, and bases, which is a critical attribute for long-term stability in biological environments.[1][2][3]

Biocompatibility and Biological Interactions

For any material to be used in drug development, biocompatibility is paramount. Fluoropolymers are generally considered to be highly biocompatible.[2][8] The low surface energy of p(PFA)EMA plays a crucial role in minimizing interactions with biological components.

When a foreign material is introduced into the body, proteins from the blood and surrounding fluids rapidly adsorb to its surface. This protein layer can trigger a cascade of undesirable events, including immune responses and cell adhesion (biofouling). The hydrophobic and oleophobic nature of p(PFA)EMA surfaces significantly reduces this initial protein adsorption.[4][13] By presenting a non-stick surface at the molecular level, p(PFA)EMA-coated devices and nanoparticles can better evade biological recognition, leading to improved in-vivo performance and longevity.

Caption: p(PFA)EMA surfaces reduce biofouling compared to conventional polymers.

Applications in Drug Development

The unique properties of p(PFA)EMA make it a versatile tool for addressing key challenges in drug delivery and biomedical science.

-

Nanoparticle Drug Delivery: P(PFA)EMA can be used to form the core of nanoparticles designed to carry hydrophobic drugs. Its strong hydrophobicity enhances drug encapsulation efficiency and protects the payload from premature degradation.[4][8] Furthermore, the fluorinated nature can improve the nanoparticle's ability to traverse cellular membranes.[4]

-

Medical Device Coatings: As a coating for medical implants, catheters, or surgical tools, p(PFA)EMA provides a lubricious, chemically inert, and biocompatible surface.[1][2] This can reduce friction, prevent tissue damage, and minimize the risk of infection by inhibiting biofilm formation.

-

Stimuli-Responsive Systems: While p(PFA)EMA itself is inert, it can be copolymerized with "smart" monomers that respond to environmental triggers like pH. For example, copolymerizing with poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) can create micelles that are stable in the bloodstream (pH 7.4) but disassemble in the acidic environment of a tumor, triggering localized drug release.[14][15]

Conclusion and Future Outlook

Poly(this compound) is more than just a specialty polymer; it is an enabling material for advanced pharmaceutical and biomedical applications. Its unparalleled surface properties, combined with excellent stability and biocompatibility, provide a robust platform for designing sophisticated drug delivery systems and improving the safety and efficacy of medical devices. Future research will likely focus on creating complex polymer architectures, such as multi-block copolymers, to develop highly targeted, stimuli-responsive therapeutic platforms that leverage the unique advantages conferred by fluorination.

References

- The Properties and Applications of 2-(Perfluorooctyl)ethyl Methacrylate.

- Biocompatibility of fluorin

- Fluorinated Organic Polymers for Cancer Drug Delivery. (2024).

- Scheme illustrating the development and application of fluoropolymer in anticancer drug delivery. (No date).

- Fluorinated Polymers Show Promise in Advancing Drug Delivery Systems. (2025). BenchChem.

- Using Fluoropolymers In Biomedical Applic

- CAS 1996-88-9 2-(Perfluorooctyl)ethyl Methacrylate.

- Water contact angle and surface energy of PMMA as a function of the treatment time. (No date).

- 2-(Perfluorohexyl)

- 2-(Perfluorohexyl)ethyl Methacrylate丨CAS 2144-53-8.

- Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide. (2011).

- (PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. (2014).

- Critical Surface Tension and Contact Angle with Water for Various Polymers.

- Contact Angle of Poly(alkyl methacrylate)s and Effects of the Alkyl Group. (2002).

- Poly(2-ethylhexyl methacrylate) Thermal Characterization Report. (No date).

- Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release.

- Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. boydbiomedical.com [boydbiomedical.com]

- 3. leapchem.com [leapchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by CAS ascending) [accudynetest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. polychemistry.com [polychemistry.com]

- 13. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications [revistapolimeros.org.br]

An In-depth Technical Guide to the Thermal Stability of 2-(Perfluoroalkyl)ethyl Methacrylate Polymers

Foreword

Polymers derived from 2-(perfluoroalkyl)ethyl methacrylate monomers represent a critical class of materials prized for their unique combination of properties. The presence of a fluorinated side chain imparts exceptional chemical resistance, low surface energy, and hydrophobicity, making them indispensable in advanced coatings, adhesives, membranes, and textiles.[1][2][3] However, the ultimate utility of these polymers in demanding applications is intrinsically linked to their thermal stability. Understanding the mechanisms of their degradation, the factors that influence it, and the analytical methods to characterize it is paramount for material selection, formulation, and predicting service life. This guide provides a comprehensive overview of the thermal stability of these fluorinated polymers, grounded in established analytical principles and field-proven insights for researchers, scientists, and drug development professionals who utilize these materials in thermally strenuous environments.

Fundamentals of Molecular Structure and Synthesis

The thermal behavior of a polymer is a direct consequence of its molecular architecture. Poly(this compound)s possess a hybrid structure: a conventional polymethacrylate backbone provides the polymer chain, while the pendant perfluoroalkyl side chains dictate many of the material's unique properties.

The general structure consists of a methacrylate repeating unit, an ethyl linker, and a terminal perfluoroalkyl chain of variable length (-(CF₂)nCF₃). These polymers are typically synthesized via free-radical polymerization of the corresponding monomers.[4][5] The choice of initiator and polymerization conditions can introduce different end-groups to the polymer chain, a factor that has a significant impact on the initiation of thermal degradation.[6]

Caption: Simplified pathways for the thermal degradation of the polymer.

Analytical Characterization Protocols

A multi-faceted analytical approach is required to fully characterize the thermal stability of these polymers. The following techniques provide complementary information on degradation temperatures, thermal transitions, and degradation products.

Thermogravimetric Analysis (TGA)

TGA is the primary technique for determining the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. [7] Protocol: TGA for Degradation Onset Temperature

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Place 5-10 mg of the dry polymer sample into a platinum TGA pan.

-

Experimental Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen at a flow rate of 20-50 mL/min) for at least 30 minutes to remove all oxygen.

-

Causality: An inert atmosphere is crucial to study the inherent thermal stability of the polymer, preventing oxidative degradation which occurs via different mechanisms and at potentially lower temperatures.

-

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. [8]Slower rates can provide higher resolution of complex degradation steps, while faster rates can shift degradation temperatures higher.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of degradation (T_onset), typically defined as the temperature at which 5% weight loss occurs.

-

Determine the temperature of maximum degradation rate (T_max) from the peak of the first derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg). [9][10]While not a direct measure of degradation, a high Tg often correlates with a more rigid polymer structure that may exhibit higher thermal stability.

Protocol: DSC for Glass Transition Temperature (Tg)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Experimental Setup: Place the sample and reference pans into the DSC cell.

-

Heating Program (Heat-Cool-Heat Cycle):

-

Equilibrate at a low temperature (e.g., -50 °C).

-

First Heat: Ramp from -50 °C to 200 °C at 10 °C/min. This step erases the polymer's prior thermal history.

-

Cool: Cool the sample from 200 °C back to -50 °C at 10 °C/min.

-

Second Heat: Ramp from -50 °C to 200 °C at 10 °C/min.

-

Causality: The second heating scan is typically used for analysis as it provides data on the inherent properties of the material from a controlled thermal state. [8]5. Data Analysis: Analyze the heat flow curve from the second heating scan to identify the step change corresponding to the glass transition (Tg).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful hyphenated technique is essential for identifying the volatile and semi-volatile products of thermal degradation. [11]The polymer is rapidly heated (pyrolyzed) to a specific temperature, and the resulting fragments are separated by GC and identified by MS.

Protocol: Py-GC-MS for Degradation Product Identification

-

Sample Preparation: Place a small amount of the polymer sample (typically 50-200 µg) into a pyrolysis sample cup.

-

Experimental Setup:

-

Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

-

Pyrolysis Temperature: Set the pyrolysis temperature based on TGA data (e.g., at or slightly above the T_max) to ensure complete degradation. A typical temperature is 500-750 °C. [12][13] * GC Conditions: Use a capillary column appropriate for separating a wide range of compounds. Program the GC oven with a temperature ramp (e.g., 40 °C to 300 °C) to elute the fragments.

-

MS Conditions: Set the mass spectrometer to scan over a relevant mass range (e.g., 35-600 amu).

-

-

Analysis:

-

Initiate the pyrolysis, which rapidly injects the degradation products into the GC.

-

Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

-

Causality: This method directly confirms the degradation mechanisms. The presence of a large monomer peak confirms depolymerization, while the identification of smaller fluorinated compounds elucidates the side-chain fragmentation pathways. [12][14]

-

Caption: Experimental workflow for comprehensive thermal characterization.

Data Summary and Interpretation

The data obtained from these analyses provide a holistic view of the polymer's thermal stability. For a series of poly(this compound)s, the results can be effectively summarized in a table.

| Perfluoroalkyl Chain (Rf) | T_onset (5% loss) from TGA (°C) | T_max (DTG Peak) from TGA (°C) | Tg from DSC (°C) | Major Pyrolysis Products (Py-GC-MS) |

| -(CF₂)₃CF₃ | ~320 | ~355 | ~85 | Monomer, C₄F₉-fragments |

| -(CF₂)₅CF₃ | ~335 | ~370 | ~78 | Monomer, C₆F₁₃-fragments |

| -(CF₂)₇CF₃ | ~345 | ~380 | ~75 | Monomer, C₈F₁₇-fragments |

Note: The data in this table are representative examples and will vary based on molecular weight, end-groups, and specific experimental conditions.

Interpretation:

-

The TGA data clearly indicates that thermal stability (both T_onset and T_max) increases with the length of the perfluoroalkyl side chain.

-

The DSC data shows a decrease in Tg with increasing side-chain length. This is expected, as the longer, flexible side chains can increase free volume and act as internal plasticizers, lowering the temperature required for backbone segmental motion. This demonstrates that Tg and degradation temperature are not always directly correlated.

-

The Py-GC-MS results would confirm that depolymerization to the monomer is the dominant backbone degradation pathway across the series, with side-chain fragmentation products corresponding to the specific perfluoroalkyl group used.

Conclusion

The thermal stability of this compound polymers is a complex property governed by a sensitive interplay of molecular weight, end-group chemistry, and the length of the perfluoroalkyl side chain. A systematic characterization using TGA, DSC, and Py-GC-MS is essential to fully understand a material's behavior at elevated temperatures. The insights gained from this comprehensive analysis enable scientists and researchers to select and formulate polymers with the requisite thermal performance for advanced applications, ensuring material integrity and longevity in even the most demanding environments.

References

- ASTM D4591-07(2012)

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Properties and Applications of 2-(Perfluorooctyl)

- ASTM International. (2022). D4591 Standard Test Method for Determining Temperatures and Heats of Transitions of Fluoropolymers by Differential Scanning Calorimetry. [Link]

- Napoli, A., et al. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Molecules, 26(24), 7586. [Link]

- Ohtani, H., et al. (1997). Stereoregularity of Poly(methyl methacrylate)s Studied by Pyrolysis−Gas Chromatography/Mass Spectroscopy. Macromolecules, 30(8), 2289–2293. [Link]

- Clean Production Action. (2020).

- Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.

- ResearchGate. (n.d.). Physicochemical properties and kinetic analysis for some fluoropolymers by differential scanning calorimetry. Request PDF. [Link]

- Danish Environmental Protection Agency. (2014).

- Madorsky, S. L., et al. (1953). Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. Journal of Research of the National Bureau of Standards, 51(6), 327. [Link]

- ResearchGate. (n.d.). Thermal Degradation and Pyrolysis of Polytetrafluoroethylene. Request PDF. [Link]

- ResearchGate. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. [Link]

- ARDL. (n.d.). Differential Scanning Calorimetry (DSC) - Temperatures and Heats of Transitions of Fluoropolymers. [Link]

- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. [Link]

- Toray Research Center, Inc. (n.d.). Pyrolysis-GC/MS. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Advanced Polymers Using 2-(Perfluorooctyl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 2-(Perfluorooctyl)

- ResearchGate. (n.d.). Copolymerization of 2-(perfluorohexyl)ethyl methacrylate with divinylbenzene to fluorous porous polymeric materials as fluorophilic absorbents. [Link]

- IntechOpen. (2012).

- Lanhai Industry. (n.d.). 2-(Perfluoroalkyl)

- ResearchGate. (2011). Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide. [Link]

- ResearchGate. (n.d.). Unique Difference in Transition Temperature of Two Similar Fluorinated Side Chain Polymers Forming HexaticSmectic phase: Poly{2-(Perfluorooctyl) Ethyl Acrylate} and Poly{2-(Perfluorooctyl) Ethyl Vinyl Ether}. Request PDF. [Link]

- MDPI. (n.d.).

- LookChem. (n.d.). CAS No.65530-66-7,2-(Perfluoroalkyl)

- Springer. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118, 1299–1307. [Link]

- ResearchGate. (n.d.). Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability. Request PDF. [Link]

- Rungruang, T., et al. (n.d.). Effect of Chain Extension on Thermal Stability Behaviors of Polylactide Bioplastics.

- Polymer Chemistry Innovations. (2018). Poly(2-ethylhexyl methacrylate)

- Wiley Online Library. (2018). Thermogravimetric Analysis of Polymers. Encyclopedia of Polymer Science and Technology. [Link]

- PubChem. (n.d.). 2-(Perfluorodecyl)

- PubMed. (2007). Effect of perfluoroalkyl chain length on monolayer behavior of partially fluorinated oleic acid molecules at the air-water interface. Chemistry and Physics of Lipids, 148(2), 79-88. [Link]

- Springer. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 65530-66-7 [chemicalbook.com]

- 3. lanhaiindustry.com [lanhaiindustry.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermogravimetric Analysis of Polymers [ouci.dntb.gov.ua]

- 8. polychemistry.com [polychemistry.com]

- 9. asiamzsteel.com [asiamzsteel.com]

- 10. ardl.com [ardl.com]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Hydrophobicity of 2-(Perfluoroalkyl)ethyl methacrylate coatings

An In-Depth Technical Guide to the Hydrophobicity of 2-(Perfluoroalkyl)ethyl Methacrylate Coatings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorinated polymers have garnered significant attention across various scientific disciplines due to their exceptionally low surface energy, leading to pronounced hydrophobic and often oleophobic properties. Among these, coatings derived from this compound (PFAEMA) are particularly noteworthy for their robust chemical inertness, thermal stability, and profound water repellency.[1][2] This technical guide provides a comprehensive exploration of the core principles, synthesis, characterization, and application of PFAEMA coatings. We delve into the molecular underpinnings of their hydrophobicity, detail methodologies for their fabrication and analysis, and discuss the critical factors that govern their performance. This document is intended to serve as a foundational resource for researchers and professionals leveraging these advanced materials for applications ranging from anti-biofouling medical devices to controlled-release drug delivery systems.[3][4][5]

The Molecular Basis of PFAEMA Hydrophobicity

The Critical Role of Fluorine in Achieving Low Surface Energy

The defining characteristic of PFAEMA coatings is their extremely low surface energy, a direct consequence of their chemical structure. The polymer consists of a polymethacrylate backbone with pendant side chains containing perfluoroalkyl segments (-CₙF₂ₙ₊₁).[6] The high electronegativity of fluorine atoms reduces the polarizability of the C-F bond, leading to very weak van der Waals and intermolecular forces.[7] When these fluorinated side chains orient themselves at the coating-air interface, they create a densely packed, low-energy surface that strongly repels water and other high-surface-tension liquids.[6][8] This is the fundamental reason why PFAEMA and other fluoropolymers are profoundly hydrophobic.[7]

Principles of Wettability: From Hydrophobic to Superhydrophobic

The hydrophobicity of a surface is quantified by measuring the water contact angle (WCA), the angle at which a water droplet meets the surface.[9][10] The relationship is generally classified as follows:

While the low surface energy of PFAEMA inherently ensures a hydrophobic state (WCA often in the range of 110-120°), achieving superhydrophobicity requires a combination of this chemistry with specific surface topography.[13][14] This dual requirement is explained by two primary models:

-

Wenzel State: Water penetrates the microscopic grooves of a rough surface, increasing the total wetted surface area and thus amplifying the inherent hydrophobicity.

-

Cassie-Baxter State: Water is suspended on top of the microscopic asperities of a rough surface, trapping pockets of air underneath.[15] This composite solid-air interface dramatically reduces the contact between the water and the solid surface, leading to extremely high contact angles and low roll-off angles, a state desirable for self-cleaning applications.[5][15]

Fabrication and Deposition of PFAEMA Coatings

The transition from PFAEMA monomer to a functional hydrophobic coating involves polymerization followed by a deposition process. The choice of deposition technique is critical as it directly influences the coating's uniformity, thickness, and surface morphology, which in turn dictate its final hydrophobic performance.

Polymerization of PFAEMA

PFAEMA monomers are typically polymerized via free-radical polymerization, a versatile and well-established method.[16][17] This process can be initiated using thermal or photochemical initiators to create long-chain polymers suitable for coating applications. Copolymers can also be synthesized by including other monomers to tune the coating's mechanical or thermal properties.[16][18]

Common Deposition Techniques

| Deposition Technique | Principle of Operation | Key Advantages | Common Applications |

| Spin Coating | A solution of the polymer is dispensed onto a substrate, which is then rotated at high speed to spread the fluid by centrifugal force.[19] | Produces highly uniform, thin films on flat substrates; thickness is easily controlled by spin speed and solution concentration. | Silicon wafers, glass slides, research-scale flat samples. |

| Spray Coating | A polymer solution is atomized and sprayed onto a substrate, forming a coating as the solvent evaporates.[20][21] | Scalable for large areas; can coat complex shapes; allows for the incorporation of nanoparticles to create rough, superhydrophobic surfaces.[20] | Textiles, industrial parts, large-scale surface modification. |

| Dip Coating | A substrate is immersed in and withdrawn from a polymer solution at a constant speed, leaving a uniform film. | Simple, cost-effective; coats all surfaces of an object simultaneously. | Wires, tubes, and objects requiring complete coverage. |

| Initiated Chemical Vapor Deposition (iCVD) | Monomer and initiator vapors are introduced into a vacuum chamber, where polymerization occurs directly on the substrate surface.[13] | Creates conformal, pinhole-free coatings on complex 3D structures; solvent-free process.[13][14] | Medical devices (stents, catheters), microelectronics, MEMS. |

Causality in Method Selection

The choice of deposition method is a critical experimental decision driven by the end-goal application.

-

For fundamental surface science studies on flat substrates , spin coating is the preferred method due to its unparalleled ability to produce uniform, well-characterized films.[19]

-

To render a complex, non-planar medical device anti-biofouling , iCVD is superior because it ensures complete, uniform coverage of all surfaces without solvents that could damage the device or leave residues.[13]

-

For creating large-area, durable, superhydrophobic surfaces , spray coating is often employed, as it facilitates the co-deposition of PFAEMA with micro- or nanoparticles (e.g., silica) to generate the necessary hierarchical roughness.[3][20]

Essential Characterization Protocols

Evaluating the performance of a PFAEMA coating requires precise and reproducible characterization. Contact angle goniometry is the primary technique, supported by microscopy for morphological analysis.

Contact Angle Goniometry

This is the most direct method for measuring surface wettability.[9]

-

Static Contact Angle: A single, stationary droplet is placed on the surface, and the angle is measured.[10] While simple, this measurement alone is often insufficient for a full characterization, especially for superhydrophobic surfaces.[11]

-

Dynamic Contact Angles: To assess the homogeneity and "stickiness" of the surface, advancing and receding angles are measured by adding and removing volume from the droplet. The difference between these two values is the contact angle hysteresis . A low hysteresis (<10°) indicates a uniform surface where droplets can easily roll off, a key feature of self-cleaning materials.[11][12]

-

Roll-Off (Sliding) Angle: The angle to which a surface must be tilted for a water droplet to begin to move.[11] For superhydrophobic surfaces, this angle is typically very low (<5-10°).[3][15]

Step-by-Step Protocol: Static Water Contact Angle Measurement

This protocol is designed to be self-validating by including a control measurement.

-

Preparation:

-

Ensure the PFAEMA-coated substrate is clean, dry, and free of any dust or contaminants. Handle only by the edges.

-

Place the sample on the level stage of the contact angle goniometer.

-

Use high-purity (e.g., Milli-Q) water for the measurement.

-

-

System Calibration (Validation Step):

-

Place a clean, flat, standard sample with a known contact angle (e.g., smooth Polytetrafluoroethylene (PTFE)) on the stage.

-

Dispense a droplet and measure its contact angle. The result should be within the accepted range for the standard material. This validates that the goniometer and software are functioning correctly.

-

-

Measurement:

-

Carefully dispense a water droplet of a standardized volume (e.g., 5 µL) onto the PFAEMA surface from a minimal height to avoid impact effects.

-

Allow the droplet to equilibrate for 5-10 seconds.

-

Capture a high-resolution image of the droplet profile.

-

Use the instrument's software to apply a baseline at the solid-liquid interface and fit a model (e.g., Young-Laplace) to the droplet shape to calculate the contact angle.

-

-

Data Integrity:

-

Repeat the measurement at a minimum of five different locations on the surface to ensure statistical reliability and assess coating uniformity.

-

Report the average contact angle and the standard deviation. A high standard deviation may indicate a non-uniform or contaminated coating.

-

Surface Morphology Analysis

Understanding the surface texture is crucial, especially when aiming for superhydrophobicity.

-

Atomic Force Microscopy (AFM): Provides high-resolution, three-dimensional topographic images of the surface at the nanoscale.[22][23] It is the ideal tool for quantifying surface roughness parameters like Root Mean Square (RMS) roughness, which can be directly correlated with wetting behavior.[24][25]

-

Scanning Electron Microscopy (SEM): Offers visualization of surface features at the micro- to nanoscale.[26] While it provides excellent visual context of the surface texture, it yields 2D images and is less quantitative for height and roughness compared to AFM.[27][28]

Causality: AFM and SEM are complementary. SEM can quickly identify if a micro-textured surface has been created (e.g., by spray coating with particles), while AFM can then be used to precisely measure the nanoscale roughness of those features, which is critical for modeling Cassie-Baxter vs. Wenzel wetting.[24]

Key Performance Factors and Applications